1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one
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Overview
Description
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, a cyclohexylmethyl group, and an oxazolylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include cyclohexylmethyl bromide, piperidinone, and 5-methyl-1,2-oxazole .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazolylmethylamino group can be reduced to form an amine.
Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxazolylmethylamino group yields an amine .
Scientific Research Applications
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S)-1-(3-Chlorophenyl)-2-(methylamino)ethyl]-6-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one
- 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Uniqueness
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-14-10-16(20-24-14)11-19-13-18(23)8-5-9-21(17(18)22)12-15-6-3-2-4-7-15/h10,15,19,23H,2-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGRALJHXPKOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNCC2(CCCN(C2=O)CC3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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